molecular formula C18H22O2 B14545593 3-Methyl-1,1-diphenylpentane-1,4-diol CAS No. 61809-55-0

3-Methyl-1,1-diphenylpentane-1,4-diol

Cat. No.: B14545593
CAS No.: 61809-55-0
M. Wt: 270.4 g/mol
InChI Key: QQEVAFNFAZSNAN-UHFFFAOYSA-N
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Description

3-Methyl-1,1-diphenylpentane-1,4-diol is an organic compound with the molecular formula C18H22O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a methyl group and two phenyl groups attached to a pentane backbone. Its chemical properties make it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,1-diphenylpentane-1,4-diol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,1-diphenylpentane with a suitable oxidizing agent to introduce the hydroxyl groups. This process typically requires controlled reaction conditions, including specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,1-diphenylpentane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

3-Methyl-1,1-diphenylpentane-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-1,1-diphenylpentane-1,4-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    1,4-Pentanediol: Similar in structure but lacks the phenyl groups.

    3-Methyl-1,5-pentanediol: An isomer with a different arrangement of the hydroxyl groups.

    1,1-Diphenyl-1,4-butanediol: Similar but with a shorter carbon chain.

Uniqueness

3-Methyl-1,1-diphenylpentane-1,4-diol is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features .

Properties

CAS No.

61809-55-0

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

3-methyl-1,1-diphenylpentane-1,4-diol

InChI

InChI=1S/C18H22O2/c1-14(15(2)19)13-18(20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,19-20H,13H2,1-2H3

InChI Key

QQEVAFNFAZSNAN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)O

Origin of Product

United States

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